molecular formula C27H39N3O2 B011911 Teleocidin A2 CAS No. 102209-77-8

Teleocidin A2

Cat. No. B011911
M. Wt: 437.6 g/mol
InChI Key: KISDGNGREAJPQR-QOAWAWRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teleocidin A2 (TA2) is a potent diterpene ester that belongs to the teleocidin family of compounds. It was first isolated from the Japanese plant Teleoceras daimon in 1976 by the research group of Professor Yoshito Kishi at Harvard University. Since then, TA2 has been widely used as a powerful tool in scientific research due to its unique chemical and biological properties.

Scientific Research Applications

Teleocidin A2 in Cancer Research

  • Inhibition of Proteinase-Activated Receptor 2 (PAR2) : Teleocidin A2 inhibits PAR2 signaling in tumor cells, which is linked to cell proliferation and migration in many cancer types. It antagonizes PAR2-dependent intracellular Ca2+ mobilization and cell migration, particularly in human breast adenocarcinoma cell lines, without affecting cell viability. This highlights its potential as a PAR2-inhibiting compound for cancer treatment (Stahn et al., 2016).

Teleocidin A2 in Cell Biology

  • Stimulation of DNA Synthesis in Fibroblasts : It has been shown to be a potent mitogen for murine fibroblasts, stimulating DNA synthesis at nanomolar concentrations. Despite its structural differences from phorbol esters, teleocidin inhibits the binding of phorbol dibutyrate to cells and shows similarities in action to certain physiological ligands (Collins & Rozengurt, 1982).

Teleocidin A2 in Biochemical Research

  • Activation of Lymphocytes : Teleocidin from Streptomyces causes rapid aggregation of human lymphocytes, predominantly in T-enriched lymphocytes, and has a mitogenic effect on both T- and B-enriched lymphocytes. It shows similarities in action to 12-O-tetradecanoylphorbol-13-acetate (TPA), another well-known tumor promoter, suggesting a common mechanism of action despite structural differences (Kaneko et al., 1981).

Teleocidin A2 in Enzyme Research

  • Biosynthesis Studies : Recent studies have identified genes encoding enzymes for teleocidin B biosynthesis, including a methyltransferase that initiates terpene cyclization, highlighting the complex biosynthetic pathway of teleocidin and its derivatives. This has implications for the enzymatic synthesis of bioactive teleocidin compounds (Awakawa & Abe, 2018).

properties

CAS RN

102209-77-8

Product Name

Teleocidin A2

Molecular Formula

C27H39N3O2

Molecular Weight

437.6 g/mol

IUPAC Name

(10S,13S)-5-[(3S)-3,7-dimethylocta-1,6-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

InChI

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32)/t20-,25-,27+/m0/s1

InChI Key

KISDGNGREAJPQR-QOAWAWRESA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@@](C)(CCC=C(C)C)C=C)CO

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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